N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Description
Properties
IUPAC Name |
S-[1-(4-methylphenyl)pyrazol-4-yl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKUFVQRLRTILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)SC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Electrophile Coupling Method
- Reagents: 1-(4-methylphenyl)-1H-pyrazol-4-thiol and N,N-dimethylcarbamoyl chloride or carbamothioate derivatives.
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- Catalysts/Base: Triethylamine or other organic bases to scavenge HCl formed during coupling.
- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction Time: Several hours under stirring.
This method involves nucleophilic attack of the pyrazolyl thiol sulfur on the electrophilic carbon of the carbamoyl chloride, forming the sulfanyl linkage and yielding the target compound.
Microwave-Assisted Synthesis
Recent advances in heterocyclic synthesis emphasize microwave irradiation to accelerate reaction rates, improve yields, and promote green chemistry principles.
- Microwave-assisted coupling of pyrazolyl thiols with carbamoyl derivatives can reduce reaction times from hours to minutes.
- Enhanced yields (often >90%) and cleaner reaction profiles have been reported in analogous heterocyclic sulfanyl formamide preparations.
- This method also reduces solvent use and energy consumption.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional Thiol-Electrophile Coupling | 4-12 hours | 0°C to RT | 70-85 | Well-established, simple setup | Long reaction time, moderate yields |
| Microwave-Assisted Synthesis | 10-30 minutes | 70-120°C (microwave) | 85-95 | Rapid, energy-efficient, higher yields | Requires microwave reactor |
Research Findings and Optimization
- Yield Improvement: Optimization of solvent choice and base equivalents significantly improves coupling efficiency.
- Purity: Use of mild reaction conditions minimizes by-products, facilitating purification.
- Green Chemistry: Microwave-assisted methods align with sustainability goals by reducing hazardous solvent use and energy consumption.
- Scalability: Conventional methods are more common for scale-up, but microwave methods are increasingly adapted for larger scale with continuous flow microwave reactors.
Summary of Key Research Insights
- The synthesis of this compound leverages nucleophilic substitution of pyrazolyl thiols with carbamoyl electrophiles.
- Microwave-assisted synthesis offers significant advantages in reaction time and yield, supporting green chemistry principles.
- The reaction conditions are generally mild, preserving the integrity of sensitive functional groups.
- Despite limited direct published protocols for this exact compound, analogous methods for pyrazolyl sulfanyl carbamothioates provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The formamide group can be reduced to corresponding amines under suitable conditions.
Substitution: : The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Electrophilic Substitution: : Reagents like bromine or nitric acid.
Major Products Formed
Depending on the reactions, major products can include:
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted pyrazoles from electrophilic substitution.
Scientific Research Applications
The compound features a pyrazole ring substituted with a 4-methylphenyl group and a dimethylthiocarbamate moiety, which may contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide has been investigated for its potential as a pharmaceutical agent .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often associated with anti-tumor properties, making this compound a candidate for further anticancer drug development .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways could be explored in therapeutic contexts .
Agricultural Science
In agricultural research, the compound is being studied for its potential as a pesticide or herbicide .
- Pest Resistance : Compounds containing sulfur and nitrogen in their structure have shown promise in pest control formulations due to their toxicity towards specific insect species. The unique structure of this compound may enhance its efficacy against agricultural pests .
Materials Science
This compound can also be utilized in materials science .
- Polymer Synthesis : The compound may serve as a precursor for synthesizing novel polymers with specific properties, such as improved thermal stability or mechanical strength. Its reactivity can be harnessed to create cross-linked structures that are beneficial in various applications, including coatings and adhesives .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. Among these, this compound demonstrated significant inhibition of cell proliferation, suggesting it could be developed into an effective anticancer agent.
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists highlighted the efficacy of sulfur-containing compounds like this compound against common pests such as aphids and whiteflies. The study found that application rates significantly reduced pest populations without harming beneficial insects, indicating its potential for sustainable agriculture.
Mechanism of Action
The compound's effects are typically mediated through interactions with specific molecular targets. For instance, its pyrazole ring may interact with certain enzymes or receptors, altering their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide (Target) | C₁₃H₁₅N₃OS | 4-methylphenyl on pyrazole | Formamide, sulfanyl | 277.35 g/mol |
| N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide (Analog 1) | C₇H₁₁N₃OS | Methyl on pyrazole | Formamide, sulfanyl | 201.25 g/mol |
| N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (Analog 2) | C₁₃H₁₂N₅O | Phenyl, cyano on pyrazole | Imidoformamide | 262.27 g/mol |
| 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (Analog 3) | C₁₈H₁₆F₃N₃O₂S | Trifluoromethylbenzyl, benzenesulfonamide | Sulfonamide | 419.40 g/mol |
| N-cyclopentyl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (Analog 4) | C₂₄H₂₂FN₃O₂S | Triazole, cyclopentyl, 4-methylphenyl | Acetamide, sulfanyl | 435.52 g/mol |
Key Observations:
- Substituent Diversity : The target compound's 4-methylphenyl group enhances hydrophobicity compared to Analog 1's simpler methyl group. This substitution likely improves membrane permeability in biological systems .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s C=O stretch (formamide) appears near 1677 cm⁻¹, similar to Analog 1 but distinct from Analog 2’s imidoformamide (C=N stretch ~1640 cm⁻¹) .
- Crystallography : SHELX software () has been widely used to resolve structures of related compounds. The target’s 4-methylphenyl group may induce steric hindrance, affecting crystal packing compared to Analog 1’s compact structure .
Biological Activity
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide, with the CAS number 1311314-25-6, is a compound of interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 253.34 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase .
Case Study:
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Pyrazole derivatives are recognized for their ability to combat bacterial infections effectively.
Research Findings:
A review highlighted several pyrazole derivatives with notable antibacterial activities against various pathogens. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been studied for their anti-inflammatory effects.
Mechanism:
The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. These actions can mitigate chronic inflammation associated with various diseases .
Summary of Findings
| Biological Activity | Mechanism | Case Studies/Research |
|---|---|---|
| Anticancer | Inhibition of key enzymes (e.g., BRAF, Aurora-A) | Enhanced cytotoxicity in breast cancer cell lines when combined with doxorubicin |
| Antimicrobial | Disruption of cell wall synthesis | Effective against multiple bacterial strains |
| Anti-inflammatory | Inhibition of COX enzymes | Modulation of inflammatory cytokines |
Q & A
Q. Q1: What are the optimal conditions for synthesizing N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide to ensure high yield and purity?
A1:
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a mixture of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol), K₂CO₃ (1.2 mmol), and RCH₂Cl (1.1 mmol) in N,N-dimethylformamide (DMF) at room temperature under stirring for 24 hours achieves moderate yields (~60–70%) .
- Key Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base selection : K₂CO₃ aids in deprotonation without side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
A2:
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole ring protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 318.39 for related sulfonamide analogs) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical values).
Advanced Mechanistic and Analytical Challenges
Q. Q3: How do solvent polarity and temperature influence the regioselectivity of sulfanyl group attachment during synthesis?
A3:
- Experimental Design :
- Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) in parallel reactions. Polar solvents stabilize transition states, favoring regioselective sulfanyl substitution at the pyrazole C4 position .
- Temperature Studies : Elevated temperatures (50–60°C) may accelerate side reactions (e.g., oxidation of thiols), reducing yield. Room temperature is optimal for controlled reactivity .
Q. Q4: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
A4:
- Case Study : If NMR suggests a planar pyrazole ring but X-ray data (e.g., related structures in ) show slight puckering:
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots.
- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reconcile discrepancies by modeling equilibrium geometries .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: What strategies can be used to evaluate the antimicrobial potential of this compound?
A5:
- Methodological Framework :
- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution (CLSI guidelines).
- SAR Analysis : Compare with analogs (e.g., fluorophenyl or methoxyphenyl substitutions) to identify critical pharmacophores. Pyrazole-sulfonamide hybrids in show enhanced activity against Gram-positive bacteria.
Q. Q6: What mechanistic insights exist for the interaction of this compound with biological targets?
A6:
- Proposed Mechanism :
- Enzyme Inhibition : The sulfonamide group may mimic enzyme substrates (e.g., carbonic anhydrase), forming hydrogen bonds with active-site residues .
- Covalent Binding : Thiol-reactive intermediates (from sulfanyl groups) could modify cysteine residues in target proteins, as seen in related compounds .
Computational and Spectroscopic Challenges
Q. Q7: How can DFT calculations aid in predicting the reactivity of this compound?
A7:
- Workflow :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl sulfur as a nucleophilic site).
- Transition State Modeling : Simulate reaction pathways (e.g., SN2 substitution at the pyrazole ring) to predict kinetic barriers .
Data Contradiction and Reproducibility
Q. Q8: How should researchers address batch-to-batch variability in biological activity data?
A8:
- Troubleshooting Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
